

A Comparative Analysis of Drebrin-Like Protein (DBNL) Expression Across Human Tissues

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A Note on Terminology: The term "**DHLNL**" in the initial request is likely a typographical error. Based on available scientific literature and protein databases, this guide focuses on the Drebrin-like protein (DBNL), as it is the closest scientifically recognized protein with a similar nomenclature. DBNL, also known as ABP1 or HIP-55, is an actin-binding protein involved in crucial cellular processes.

This guide provides a comprehensive comparison of DBNL protein levels across various human tissue types, supported by quantitative data and detailed experimental methodologies. It is intended for researchers, scientists, and drug development professionals interested in the tissue-specific expression and function of DBNL.

Quantitative Analysis of DBNL Protein Expression

The expression of DBNL varies significantly across different human tissues. The following table summarizes the relative abundance of DBNL protein in a selection of tissues, compiled from mass spectrometry-based proteomics data from the PaxDb database. The values are presented in parts per million (ppm), which represents the fraction of the total proteome that DBNL constitutes.



Tissue	DBNL Abundance (ppm)	Data Source
Lymphoid Tissues		
Spleen	138.9	PaxDb
Lymph Node	115.3	PaxDb
Tonsil	98.7	PaxDb
Gastrointestinal Tract		
Colon	65.4	PaxDb
Small Intestine	58.1	PaxDb
Esophagus	45.2	PaxDb
Reproductive Tissues		
Testis	42.8	PaxDb
Ovary	35.6	PaxDb
Urinary System		
Kidney	39.5	PaxDb
Bladder	28.7	PaxDb
Other Tissues		
Lung	33.1	PaxDb
Liver	25.9	PaxDb
Brain (Cerebral Cortex)	21.4	PaxDb
Heart	15.8	PaxDb
Skeletal Muscle	12.3	PaxDb

Data from PaxDb represents an integrated and weighted average of protein abundance from multiple datasets.



Immunohistochemistry data from the Human Protein Atlas corroborates these findings, showing high DBNL expression in lymphoid tissues and moderate to low expression in other tissues.[1]

Experimental Protocols for DBNL Quantification

Accurate quantification of DBNL protein levels is essential for comparative studies. The following are detailed methodologies for two common techniques: Western Blotting and Immunohistochemistry.

Quantitative Western Blotting

This method allows for the relative quantification of DBNL protein in tissue lysates.

- 1. Protein Extraction:
- Homogenize fresh or frozen tissue samples in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes with intermittent vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Collect the supernatant containing the total protein lysate.
- 2. Protein Quantification:
- Determine the total protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
- 3. SDS-PAGE and Electrotransfer:
- Normalize protein concentrations for all samples.
- Denature 20-30 μg of total protein per sample by boiling in Laemmli sample buffer.
- Separate proteins by size on a 10% SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF membrane.



4. Immunoblotting:

- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Trisbuffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for DBNL (e.g., rabbit anti-DBNL, diluted 1:1000 in blocking buffer) overnight at 4°C.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., antirabbit IgG-HRP, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- 5. Detection and Quantification:
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Capture the image using a chemiluminescence imaging system.
- Quantify the band intensity using densitometry software. Normalize the DBNL band intensity
 to a loading control protein (e.g., GAPDH or β-actin) to account for variations in protein
 loading.

Immunohistochemistry (IHC)

This technique provides semi-quantitative information on DBNL expression and reveals its cellular localization within the tissue architecture.

- 1. Tissue Preparation:
- Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin.
- Cut 4-5 μm thick sections and mount them on positively charged glass slides.
- 2. Deparaffinization and Rehydration:



- Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
- 3. Antigen Retrieval:
- Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.
- 4. Staining:
- Block endogenous peroxidase activity with 3% hydrogen peroxide.
- · Block non-specific antibody binding with a blocking serum.
- Incubate with a primary antibody against DBNL (e.g., mouse anti-DBNL, diluted 1:200) overnight at 4°C.
- Wash with phosphate-buffered saline (PBS).
- Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
- · Wash with PBS.
- Develop the signal with a diaminobenzidine (DAB) substrate, which produces a brown precipitate at the site of the antigen.
- Counterstain with hematoxylin to visualize cell nuclei.
- 5. Analysis:
- Dehydrate the sections, clear in xylene, and mount with a coverslip.
- Examine the slides under a microscope. The intensity and localization of the brown staining indicate the level and cellular distribution of DBNL protein.

Visualizing DBNL's Role: Signaling and Experimental Workflow



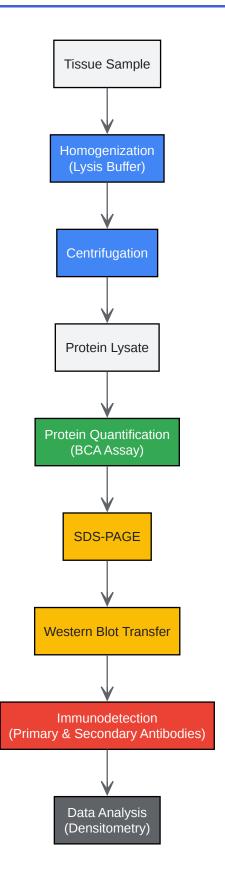
To better understand the context of DBNL expression, the following diagrams illustrate a key signaling pathway involving DBNL and the general workflow for its quantification.



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Caption: DBNL in T-Cell Receptor Signaling.





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Caption: Workflow for DBNL Quantification.



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References

- 1. Tissue expression of DBNL Summary The Human Protein Atlas [v22.proteinatlas.org]
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